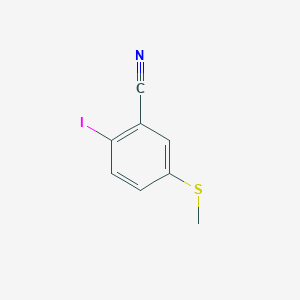![molecular formula C13H16N2O2 B2688087 N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide CAS No. 2411277-07-9](/img/structure/B2688087.png)
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, cancer, and ischemic injury.
作用機序
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. By inhibiting the synthesis of 20-HETE, this compound reduces vasoconstriction and improves renal function, leading to a reduction in blood pressure. In addition, this compound has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and promoting apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing blood pressure, improving renal function, inhibiting tumor growth and metastasis, and promoting neuroprotection. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide in lab experiments is its selectivity for 20-HETE synthase, which allows for precise targeting of this enzyme. However, one limitation is that this compound is not a clinically approved drug and has not been extensively tested in humans, which may limit its potential therapeutic applications.
将来の方向性
There are a number of potential future directions for research on N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which may have greater therapeutic potential. Another area of interest is the investigation of the role of 20-HETE in various disease states, including hypertension, cancer, and ischemic injury. Finally, the potential use of this compound as a therapeutic agent in humans warrants further investigation.
合成法
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide can be synthesized using a multistep process involving the reaction of pyridine-2-carboxaldehyde with 2-bromoethylamine hydrobromide, followed by reaction with 2-butyne-1,4-diol and subsequent deprotection of the resulting intermediate. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide has been extensively studied in various scientific fields, including cardiovascular research, cancer research, and neuroscience. In cardiovascular research, this compound has been shown to reduce blood pressure and improve renal function in animal models of hypertension. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and prostate cancer. In neuroscience research, this compound has been shown to have neuroprotective effects in animal models of ischemic injury.
特性
IUPAC Name |
N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-13(17)14-8-11-6-7-12(10(3)16)9(2)15-11/h6-7,10,16H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCATQFNYCYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688007.png)


![5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2688012.png)
![7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2688013.png)
![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B2688021.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)
![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)